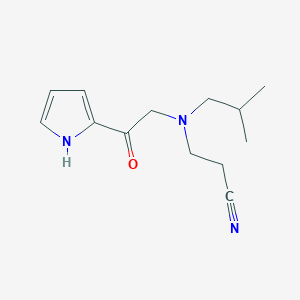
3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile is an organic compound with the molecular formula C13H19N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile typically involves the reaction of isobutylamine with 2-oxo-2-(1H-pyrrol-2-yl)acetonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as sodium hydride (NaH), to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrrole ring in the compound can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-1H-pyrrol-3-yl)-2-oxoethylamine: Another pyrrole derivative with similar structural features.
1-(1H-pyrrol-2-yl)ethanone: A simpler pyrrole compound used in organic synthesis.
Uniqueness
3-(Isobutyl(2-oxo-2-(1h-pyrrol-2-yl)ethyl)amino)propanenitrile is unique due to its combination of the isobutyl group and the nitrile functionality, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[2-methylpropyl-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]amino]propanenitrile |
InChI |
InChI=1S/C13H19N3O/c1-11(2)9-16(8-4-6-14)10-13(17)12-5-3-7-15-12/h3,5,7,11,15H,4,8-10H2,1-2H3 |
InChI Key |
LWCHQVAEMAZKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCC#N)CC(=O)C1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




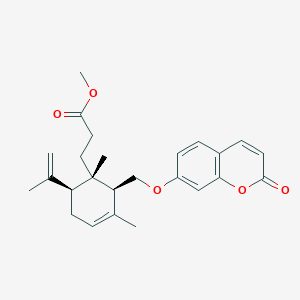
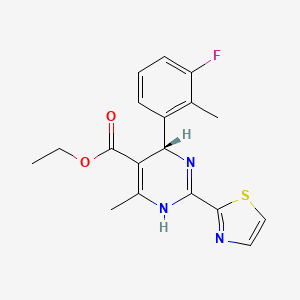
![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B14918231.png)
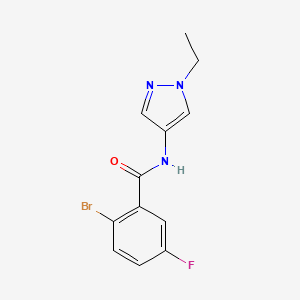
![N'-[2-(4-chlorophenoxy)acetyl]pyridine-3-carbohydrazide](/img/structure/B14918238.png)
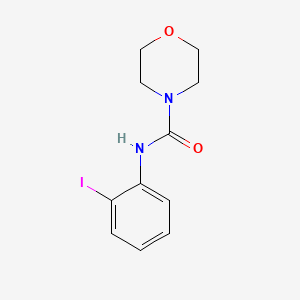
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14918254.png)

![[1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid](/img/structure/B14918259.png)

![1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate](/img/structure/B14918266.png)
![tert-Butyl 4-(4-(3-cyano-4-methoxypyrazolo[1,5-a]pyridin-6-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate](/img/structure/B14918287.png)
